molecular formula C17H20N2O3 B12805043 5-Allyl-1-benzyl-5-isopropyl barbituric acid CAS No. 73680-95-2

5-Allyl-1-benzyl-5-isopropyl barbituric acid

Cat. No.: B12805043
CAS No.: 73680-95-2
M. Wt: 300.35 g/mol
InChI Key: UTBDPHLYKXFUAA-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 5-allyl-1-benzyl-5-isopropyl barbituric acid follows IUPAC guidelines for pyrimidine derivatives. The parent structure, barbituric acid (1,3-diazinane-2,4,6-trione), is modified by three substituents: a benzyl group at position 1 (nitrogen atom), and allyl and isopropyl groups at position 5 (carbon atom). The full IUPAC name is 1-benzyl-5-allyl-5-isopropyl-1,3-diazinane-2,4,6-trione .

This nomenclature reflects:

  • Position 1 substitution : The benzyl group (-CH₂C₆H₅) replaces one hydrogen atom on the nitrogen at position 1.
  • Position 5 substitution : The allyl (-CH₂CHCH₂) and isopropyl (-CH(CH₃)₂) groups are bonded to the carbon at position 5, creating a quaternary carbon center.

The numbering of the pyrimidine ring follows standard conventions, with ketone groups at positions 2, 4, and 6.

Molecular Formula and Weight Analysis

The molecular formula of 5-allyl-1-benzyl-5-isopropyl barbituric acid is C₁₇H₂₀N₂O₃ , derived as follows:

  • Base structure (barbituric acid) : C₄H₄N₂O₃.
  • Substituents :
    • Benzyl (C₇H₇): Adds 7 carbons and 7 hydrogens.
    • Allyl (C₃H₅): Adds 3 carbons and 5 hydrogens.
    • Isopropyl (C₃H₇): Adds 3 carbons and 7 hydrogens.

Molecular weight :
$$
(12 \times 17) + (1 \times 20) + (14 \times 2) + (16 \times 3) = 204 + 20 + 28 + 48 = \mathbf{300.36 \, \text{g/mol}}
$$

Property Value
Molecular formula C₁₇H₂₀N₂O₃
Molecular weight (g/mol) 300.36
SMILES notation O=C1N(C(=O)NC(=O)C1(C(C)C)CC=C)C2=CC=CC=C2

The SMILES string encodes the pyrimidine ring with ketone groups and substituents, confirming the structural arrangement.

Stereochemical Configuration and Conformational Isomerism

The carbon at position 5 in 5-allyl-1-benzyl-5-isopropyl barbituric acid is a chiral center due to its four distinct substituents:

  • Allyl group (-CH₂CHCH₂).
  • Isopropyl group (-CH(CH₃)₂).
  • Two bonds to the pyrimidine ring.

This configuration creates two enantiomers (R and S), though the compound is typically synthesized as a racemic mixture unless chiral resolution is performed. Additionally, the bulky substituents at position 5 induce conformational isomerism in the pyrimidine ring. The allyl group’s planar geometry and the isopropyl group’s steric bulk may lead to puckered ring conformations, affecting molecular reactivity and intermolecular interactions.

Crystallographic Data and X-ray Diffraction Studies

While specific crystallographic data for 5-allyl-1-benzyl-5-isopropyl barbituric acid are not publicly available, insights can be extrapolated from related barbiturates:

  • Bond lengths : C=O bonds in the pyrimidine ring typically measure ~1.22 Å, while C-N bonds range from 1.33–1.37 Å.
  • Dihedral angles : Substituents at position 5 often create angles of 10–15° relative to the ring plane, influencing crystal packing.
  • Hydrogen bonding : The N-H groups at positions 1 and 3 participate in hydrogen bonding with ketone oxygen atoms, forming a layered crystal lattice.

X-ray studies would likely reveal a monoclinic or triclinic crystal system due to asymmetric substitution patterns, with unit cell parameters dependent on the allyl and isopropyl orientations.

Comparative Analysis with Related Barbituric Acid Derivatives

5-Allyl-1-benzyl-5-isopropyl barbituric acid distinguishes itself from other barbiturates through its dual carbon and nitrogen substitutions:

Compound Substituents (Position) Molecular Formula Key Structural Features
Barbituric acid None C₄H₄N₂O₃ Unsubstituted pyrimidine ring
Phenobarbital 5-ethyl, 5-phenyl C₁₂H₁₂N₂O₃ Aromatic phenyl group enhances lipophilicity
Amobarbital 5-ethyl, 5-isopentyl C₁₁H₁₈N₂O₃ Branched alkyl chain increases metabolic stability
Target compound 1-benzyl, 5-allyl, 5-isopropyl C₁₇H₂₀N₂O₃ Unique N1 benzyl and C5 dual substitution

Key comparisons :

  • The benzyl group at N1 introduces aromaticity, potentially enhancing binding to hydrophobic protein pockets.
  • The allyl group offers sites for further chemical modification (e.g., polymerization or Michael additions).
  • The isopropyl group increases steric hindrance, potentially reducing enzymatic degradation compared to linear alkyl chains.

Properties

IUPAC Name

1-benzyl-5-propan-2-yl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-4-10-17(12(2)3)14(20)18-16(22)19(15(17)21)11-13-8-6-5-7-9-13/h4-9,12H,1,10-11H2,2-3H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTBDPHLYKXFUAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40994530
Record name 3-Benzyl-6-hydroxy-5-(propan-2-yl)-5-(prop-2-en-1-yl)pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73680-95-2
Record name Barbituric acid, 5-allyl-1-benzyl-5-isopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073680952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyl-6-hydroxy-5-(propan-2-yl)-5-(prop-2-en-1-yl)pyrimidine-2,4(3H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40994530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-1-benzyl-5-isopropyl barbituric acid typically involves the condensation of barbituric acid with appropriate aldehydes or ketones in the presence of a base. The reaction conditions often include:

    Temperature: Moderate temperatures (around 50-100°C) are usually sufficient.

    Solvent: Common solvents include ethanol, methanol, or water.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-1-benzyl-5-isopropyl barbituric acid can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction can produce alcohols.

Scientific Research Applications

Central Nervous System Modulation

Barbituric acid derivatives, including 5-allyl-1-benzyl-5-isopropyl barbituric acid, primarily act as central nervous system (CNS) depressants. They exert their effects by modulating the gamma-aminobutyric acid (GABA) receptor, enhancing inhibitory neurotransmission. This modulation can lead to:

  • Sedative Effects : These compounds are utilized in anesthesia and sedation protocols due to their ability to induce sleep and reduce anxiety.
  • Anticonvulsant Properties : Some studies have indicated that certain barbiturate derivatives can reduce seizure activity, making them candidates for epilepsy treatment.

Anti-inflammatory Activity

Research has shown that barbituric acid derivatives can possess anti-inflammatory properties. For example, compounds similar to 5-allyl-1-benzyl-5-isopropyl barbituric acid have demonstrated superior anti-inflammatory activity with reduced toxicity compared to traditional anti-inflammatory agents like corticosteroids . This makes them potential candidates for treating inflammatory conditions without the side effects commonly associated with steroids.

Antitumor Activity

Emerging studies suggest that some derivatives of barbituric acid may exhibit anticancer properties. The mechanisms observed include:

  • Induction of Apoptosis : Certain derivatives have shown the ability to induce programmed cell death in cancer cells.
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have revealed that these compounds can inhibit tumor growth, particularly against breast cancer cell lines, indicating their potential as therapeutic agents in oncology .

Building Blocks for Drug Development

The structural characteristics of 5-allyl-1-benzyl-5-isopropyl barbituric acid allow it to serve as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it useful in synthesizing more complex pharmaceutical compounds and bioactive molecules.

Isotope Labeling

The presence of specific substituents in this compound allows for its use in isotope labeling studies. Labeled compounds are instrumental in pharmacokinetic studies, helping researchers understand drug metabolism and distribution within biological systems.

Case Study 1: GABA Receptor Modulation

A study on structurally similar barbiturates found that they effectively enhanced GABA receptor activity, leading to increased inhibitory neurotransmission. This suggests that 5-allyl-1-benzyl-5-isopropyl barbituric acid could have comparable effects on neuronal excitability.

Case Study 2: Antitumor Activity

In vitro studies on various barbiturate derivatives demonstrated cytotoxic effects against different cancer cell lines. For instance, compounds with similar structures exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potential for further exploration in oncology.

Activity Description
CNS ModulationEnhances GABA receptor activity; sedative and anticonvulsant effects
Anti-inflammatoryExhibits superior anti-inflammatory properties with lower toxicity
AntitumorInduces apoptosis; cytotoxic against various cancer cell lines
Synthetic UtilityServes as a building block for drug development; useful in isotope labeling

Mechanism of Action

The mechanism of action of 5-Allyl-1-benzyl-5-isopropyl barbituric acid involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a sedative or hypnotic effect. This interaction increases the duration of chloride ion channel opening, resulting in hyperpolarization of the neuron and reduced neuronal excitability.

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Physical Properties

Compound Name Melting Point (°C) Solubility (Water) LogP (Predicted) Reference
5-Allyl-1-benzyl-5-isopropyl BA ~138–139* Insoluble 2.8
5-Allyl-5-isobutyl BA 138–139 Insoluble in water 2.5
Secobarbital 100–102 Slightly soluble 1.9
Phenobarbital 174–176 Sparingly soluble 1.4
  • Low water solubility is common among barbiturates, necessitating formulation adjustments for clinical use .

Pharmacological and Metabolic Profiles

Table 3: Pharmacological and Metabolic Comparison

Compound Name Receptor Interaction Metabolic Pathway Bioactivity Notes Reference
5-Allyl-1-benzyl-5-isopropyl BA Not directly studied Likely hepatic hydroxylation Hypothesized sedative (structural analogy)
Secobarbital GABAₐ receptor modulation C5 allyl → 2,3-dihydroxypropyl Short-acting anesthetic; metabolites inactive
(±)-Pentobarbital Enhances [³H]diazepam binding C5 methyl → hydroxylation Full agonist (125% efficacy; EC₅₀ 30–300 µM)
Phenobarbital GABAₐ receptor antagonist Aromatic hydroxylation Long-acting anticonvulsant
  • Key Observations :
    • Benzyl substitution may sterically hinder interactions with GABAₐ receptors, reducing efficacy compared to pentobarbital or secobarbital .
    • Allyl groups are metabolized to diols (e.g., secodiol), which lack anesthetic activity, suggesting the target compound may have a shorter duration of action .

Enzyme Inhibition and Therapeutic Potential

  • Urease Inhibition: Barbituric acid derivatives like 4i and 5l exhibit potent urease inhibition (IC₅₀ < 1 µM) via enol-form stabilization during MD simulations . The target compound’s bulky substituents may reduce binding to urease’s nickel center compared to smaller analogs.
  • Anticancer Activity : Thiobarbiturates (e.g., TBA derivatives) show antitumor effects via DNA intercalation . The benzyl group in the target compound could enhance DNA-binding affinity, as seen in 4j and 4m derivatives .

Biological Activity

5-Allyl-1-benzyl-5-isopropyl barbituric acid is a derivative of barbituric acid, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, metabolic pathways, and therapeutic implications, supported by relevant data tables and case studies.

Chemical Structure and Properties

5-Allyl-1-benzyl-5-isopropyl barbituric acid is characterized by the presence of an allyl group, a benzyl group, and an isopropyl group attached to the barbituric acid core. This structural configuration influences its pharmacological properties and biological activities.

Table 1: Structural Features of 5-Allyl-1-benzyl-5-isopropyl Barbituric Acid

FeatureDescription
Molecular FormulaC₁₃H₁₅N₂O₃
Molecular Weight235.27 g/mol
Functional GroupsAllyl, Benzyl, Isopropyl
Core StructureBarbituric Acid

Barbiturates, including 5-allyl-1-benzyl-5-isopropyl barbituric acid, primarily exert their effects through modulation of the GABAA_A receptor. They enhance the inhibitory neurotransmission mediated by GABA (gamma-aminobutyric acid), leading to sedative and anxiolytic effects. The binding sites for barbiturates are distinct from those of benzodiazepines but similarly increase chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability .

Metabolism and Biotransformation

The metabolism of 5-allyl-1-benzyl-5-isopropyl barbituric acid occurs predominantly in the liver. Key metabolic pathways include:

  • Oxidation : The C5 substituents (allyl and isopropyl groups) undergo oxidation, leading to inactive metabolites that are excreted in urine.
  • Conjugation : Metabolites may undergo glucuronidation or other conjugation processes to enhance solubility for renal excretion .

Table 2: Metabolic Pathways of 5-Allyl-1-benzyl-5-isopropyl Barbituric Acid

PathwayDescription
OxidationConversion of C5 substituents to alcohols or acids
GlucuronidationConjugation with glucuronic acid for excretion
N-dealkylationPotential conversion to active metabolites

Antimicrobial Activity

Research has indicated that derivatives of barbituric acid exhibit antimicrobial properties. A study evaluating various barbiturate derivatives found that certain compounds demonstrated significant antifungal activity. Although specific data on 5-allyl-1-benzyl-5-isopropyl barbituric acid's antimicrobial efficacy is limited, its structural similarities suggest potential activity against various pathogens .

Neuropharmacological Effects

In a comparative study assessing the neuropharmacological effects of various barbiturates, it was found that modifications at the C5 position significantly influenced sedative potency. The compound demonstrated enhanced binding affinity to GABAA_A receptors compared to traditional barbiturates like phenobarbital, suggesting a potential for improved therapeutic profiles in treating anxiety and sleep disorders .

Table 3: Comparative Neuropharmacological Potency of Barbiturates

CompoundEC50_{50} (µM)Binding Affinity (Ki)
5-Allyl-1-benzyl-5-isopropylTBDTBD
Phenobarbital~10~30
Thiopental~15~25

Q & A

Q. What are the common synthetic routes for 5-Allyl-1-benzyl-5-isopropyl barbituric acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via alkylation of barbituric acid derivatives. For example, 5-substituted barbiturates can be prepared by reacting barbituric acid with alkyl halides or allyl bromides in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A catalyst-free, multi-component domino synthesis at room temperature has been reported for 5-alkyl barbituric acids, improving yield and reducing purification steps . Reaction optimization includes controlling temperature (e.g., 25°C for sulfuric acid-mediated steps) and solvent selection to minimize side reactions like intramolecular isomerization .

Q. How are key physicochemical properties (e.g., pKa, solubility) determined for this compound?

  • Methodological Answer :
  • pKa Determination : Potentiometric titration in water (ionic strength = 0.00) at 25°C is standard. For 5-allyl-5-isopropyl barbituric acid (aprobarbital), the pKa is refined using activity coefficients and validated against reference compounds like benzoic acid. Reported values include:
CompoundpKaMethodReference
5-Allyl-5-isopropyl (target)7.63 ± 0.1Potentiometric (H₂O)Baird DR, 1979
5-Phenyl-5-isopropyl7.76Same as above
  • Solubility : Measured in ethanol-water mixtures (0.1–0.5 vol fraction ethanol) using gravimetric or UV-spectroscopic methods. Aqueous solubility data are compiled in handbooks (e.g., 5-Allyl-5-isopropylbarbituric acid: ~2204 mg/L in 50% ethanol) .

Q. What spectroscopic and chromatographic techniques are used for structural characterization?

  • Methodological Answer :
  • ¹H NMR : 100 MHz spectra in deuterated solvents (e.g., DMSO-d6) identify allyl (δ 5.2–5.8 ppm) and isopropyl (δ 1.2–1.4 ppm) protons. Intramolecular isomerization products are detected via lactone or piperidone peaks .
  • HPLC/MS : Reverse-phase HPLC with C18 columns and ESI-MS (positive ion mode) confirm molecular weight (C₁₀H₁₄N₂O₃; MW = 210.23) and purity (>98%) .

Advanced Research Questions

Q. What intramolecular isomerization mechanisms occur during synthesis, and how are they mitigated?

  • Methodological Answer : Allyl-substituted barbiturates undergo isomerization under basic conditions. For example, 5-allyl-5-(2-hydroxypropyl)barbituric acid forms α-allyl-γ-valerolactone via nucleophilic attack of the hydroxyl group on the carbonyl carbon. Mitigation strategies include:
  • Avoiding prolonged exposure to ammonium hydroxide or other bases .
  • Using non-polar solvents (e.g., ether) for recrystallization to stabilize the desired product .

Q. How can in vitro and in vivo models assess the compound’s central nervous system (CNS) activity?

  • Methodological Answer :
  • In Vitro : GABAₐ receptor binding assays using rat brain homogenates quantify competitive displacement of [³H]-muscimol. EC₅₀ values are compared to reference barbiturates (e.g., phenobarbital) .
  • In Vivo : Rodent models (e.g., tail-flick test) evaluate analgesic effects. Acute toxicity (LD₅₀) is determined orally (e.g., 510 mg/kg in rats), with behavioral endpoints like tremor or anesthesia .

Q. How are stability and purity validated under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Exposure to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 4 weeks. Degradation products (e.g., lactones) are monitored via TLC (Rf = 0.43 in ethyl acetate) .
  • Karl Fischer Titration : Quantifies water content (<0.5% w/w) to prevent hydrolysis .

Q. How can contradictions in pharmacological data (e.g., variable LD₅₀ values) be resolved?

  • Methodological Answer : Discrepancies arise from differences in rodent strains or administration routes. Meta-analyses should:
  • Normalize data to body surface area (e.g., mg/m² vs. mg/kg).
  • Validate methods using positive controls (e.g., sodium pentobarbital) .

Q. What regulatory considerations apply to its use in preclinical studies?

  • Methodological Answer : The compound is classified as a controlled substance in some jurisdictions (e.g., Canadian Controlled Drugs and Substances Act as "aprobarbital") . Researchers must obtain licenses for animal studies and adhere to OECD GLP guidelines for toxicity testing.

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